Trichosporin B-iiid

Description

Properties

CAS No. |

107395-32-4 |

|---|---|

Molecular Formula |

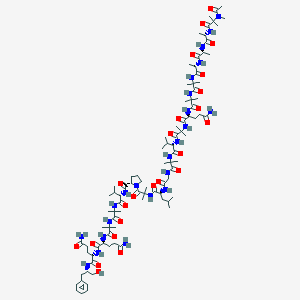

C91H151N23O24 |

Molecular Weight |

1951.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[acetyl(methyl)amino]-2-methylpropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediamide |

InChI |

InChI=1S/C91H151N23O24/c1-46(2)42-58(72(127)108-90(23,24)83(138)114-41-31-34-59(114)73(128)104-64(47(3)4)74(129)110-89(21,22)81(136)112-86(15,16)77(132)102-56(36-39-61(93)118)70(125)101-55(35-38-60(92)117)69(124)99-54(45-115)43-53-32-29-28-30-33-53)100-63(120)44-95-76(131)84(11,12)109-75(130)65(48(5)6)105-79(134)85(13,14)107-71(126)57(37-40-62(94)119)103-78(133)87(17,18)111-80(135)88(19,20)106-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-82(137)91(25,26)113(27)52(10)116/h28-30,32-33,46-51,54-59,64-65,115H,31,34-45H2,1-27H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,137)(H,99,124)(H,100,120)(H,101,125)(H,102,132)(H,103,133)(H,104,128)(H,105,134)(H,106,123)(H,107,126)(H,108,127)(H,109,130)(H,110,129)(H,111,135)(H,112,136)/t49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |

InChI Key |

JUBMGCLQSBMCCO-HGRJAQSUSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)N(C)C(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)[C@H](C)NC(=O)C(C)(C)N(C)C(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)N(C)C(=O)C |

Other CAS No. |

107395-32-4 |

sequence |

XAAAXXQXVXGLXPVXXQQF |

Synonyms |

trichosporin B-IIId |

Origin of Product |

United States |

Producing Organisms and Biosynthesis of Trichosporin B Iiid

Fungal Origin and Strain Identification for Trichosporin B-iiid Production

The primary source of this compound and its analogs is the filamentous fungus Trichoderma polysporum. Various strains of this species have been identified as producers of a range of Trichosporin B compounds.

Role of Trichoderma polysporum as a Producer

Trichoderma polysporum is a species of fungus recognized for its production of a diverse array of secondary metabolites, including the Trichosporin B group of peptaibols. nih.govnih.govnih.gov Strains of this fungus, such as FKI-4452, have been isolated and found to produce a mixture of Trichosporin B analogs, including Trichosporin B-IIIa, alongside other variants like B-V, B-VIa, B-VIb, and B-VIIa. mdpi.commedcraveonline.com The identification of T. polysporum as the producing organism is a critical first step in understanding the biosynthesis of these complex peptides. nih.govnih.gov The production of these compounds is a characteristic feature of certain Trichoderma species, which are known for their ability to synthesize non-ribosomal peptides with unique structural features. psu.edu

Biosynthetic Pathways and Precursor Incorporation

The biosynthesis of this compound is a non-ribosomal process, meaning it does not follow the typical mRNA-to-protein translation pathway. Instead, it is assembled by large, multi-functional enzymes known as non-ribosomal peptide synthetases (NRPSs). researchgate.net This process allows for the incorporation of non-proteinogenic amino acids, which are characteristic of peptaibols. scielo.org.penih.gov

Mechanism of Alpha-Aminoisobutyric Acid (Aib) Integration

A defining feature of this compound and other peptaibols is the high content of the non-proteinogenic amino acid, alpha-aminoisobutyric acid (Aib). nih.govresearchgate.net Aib is a crucial structural component that contributes to the helical conformation of the peptide chain. researchgate.net The integration of Aib into the growing peptide is facilitated by specific modules within the NRPS enzyme complex. researchgate.netscielo.org.pe These modules recognize and activate Aib, subsequently incorporating it into the peptide sequence. researchgate.net The presence of Aib is a hallmark of peptaibols and distinguishes them from ribosomally synthesized peptides. researchgate.net

Role of Phenylalaninol in the Trichosporin B-III Structure

The C-terminus of Trichosporin B-III peptides is characterized by the presence of a phenylalaninol (Pheol) residue. nih.govresearchgate.net This amino alcohol is another non-standard component integrated during biosynthesis. The NRPS machinery responsible for Trichosporin B synthesis includes a terminal module with a reductase domain. This domain reduces the carboxyl group of the final amino acid, phenylalanine, to an alcohol, resulting in the formation of phenylalaninol. This C-terminal amino alcohol is a key structural feature of the Trichosporin B-III series. researchgate.net

Genetic and Enzymatic Determinants of this compound Biosynthesis

The biosynthesis of this compound is governed by a cluster of genes that encode the necessary enzymatic machinery, primarily the non-ribosomal peptide synthetases (NRPSs). researchgate.net These large, modular enzymes are the master architects of peptaibol assembly. researchgate.netscielo.org.pe Each module within an NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.net The sequence of these modules on the NRPS enzyme dictates the final amino acid sequence of the Trichosporin B peptide. researchgate.net The genetic blueprint for these NRPS enzymes, including the specific domains for Aib and the terminal reduction to form phenylalaninol, is encoded in the DNA of Trichoderma polysporum.

Strategies for Enhanced Production of Trichosporin B Series Analogs

Several strategies have been explored to increase the yield of peptaibols like the Trichosporin B series from fungal cultures. These approaches can be broadly categorized into fermentation optimization and genetic engineering.

Fermentation Optimization: The composition of the culture medium and the physical fermentation parameters play a significant role in the production of secondary metabolites.

Media Composition: The choice of carbon and nitrogen sources, as well as the addition of specific precursors, can significantly impact yield. For instance, the addition of sucrose (B13894) as a carbon source and the precursor amino acid 2-aminoisobutyric acid (Aib) has been shown to optimize peptaibol production in Trichoderma asperellum. nih.govmdpi.comfrontiersin.org The production medium for Trichosporins from T. polysporum often includes components like soluble starch, soybean meal, glycerol (B35011), and various salts. unitru.edu.pe

Elicitors: The introduction of elicitors, such as cell debris from other fungi like Fusarium oxysporum, can stimulate the production of peptaibols as a defense response. nih.govmdpi.comfrontiersin.org

Fermentation Parameters: Optimizing parameters such as pH, temperature, and incubation time is crucial. For example, studies on Trichoderma longibrachiatum have shown that adjusting the initial pH, inoculum quantity, and incubation time can enhance the production of its metabolites. frontiersin.org

Genetic and Metabolic Engineering: Modern biotechnological tools offer more targeted approaches to enhance production. scielo.org.pe

Gene Deletion: Deleting genes that repress secondary metabolite production can lead to increased yields. For example, deleting the Tlstp1 gene, which encodes a putative glucose sensor in T. longibrachiatum, resulted in a significant increase in the production of trichokonins, another class of peptaibols. nih.gov

Gene Overexpression: Conversely, overexpressing genes that positively regulate biosynthesis can also boost production. Constitutive expression of the global regulator TlLAE1 in T. longibrachiatum led to a two-fold increase in peptaibol production. These genetic strategies provide a powerful means to develop hyper-producing strains for industrial applications. medcraveonline.com

Below is a table summarizing strategies for enhanced peptaibol production:

| Strategy Category | Specific Approach | Example/Effect | Reference |

| Fermentation Optimization | Media Composition | Addition of sucrose and Aib enhances production. | nih.govmdpi.comfrontiersin.org |

| Use of soluble starch, soybean meal, and glycerol in the production medium. | unitru.edu.pe | ||

| Elicitation | Addition of Fusarium oxysporum cell debris stimulates production. | nih.govmdpi.comfrontiersin.org | |

| Parameter Control | Optimization of pH, temperature, and incubation time increases yield. | frontiersin.org | |

| Genetic Engineering | Gene Deletion | Deletion of the glucose sensor gene Tlstp1 in T. longibrachiatum significantly increased peptaibol yield. | nih.gov |

| Gene Overexpression | Overexpression of the regulatory gene TlLAE1 in T. longibrachiatum doubled peptaibol production. |

Structural Elucidation and Analytical Characterization of Trichosporin B Iiid

Advanced Spectroscopic Techniques for Structural Determination

The elucidation of Trichosporin B-iiid's structure relies heavily on the interpretation of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques.

NMR spectroscopy is a cornerstone in the structural determination of complex organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) in 1D and 2D NMR spectra (such as COSY, HSQC, and HMBC), researchers can deduce the connectivity of atoms and the spatial arrangement of functional groups within the molecule. While specific detailed NMR assignments for this compound are not universally published in easily accessible summaries, studies on related Trichosporin B analogs often detail the characteristic signals of α-aminoisobutyric acid (Aib) residues, amide protons, and α-protons, which are crucial for sequencing peptaibols nih.govcapes.gov.brrsc.orgresearchgate.net. These spectral fingerprints help in identifying the amino acid sequence and confirming the presence of specific structural motifs.

Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), plays a vital role in determining the molecular formula of this compound by providing accurate mass-to-charge ratios for its molecular ion nih.govresearchgate.net. Fragmentation patterns obtained from MS/MS experiments are instrumental in confirming the amino acid sequence of the peptide. By analyzing the masses of fragment ions, researchers can identify individual amino acid residues and their order within the peptide chain, thereby confirming the sequence and identifying modifications or unique residues nih.govcapes.gov.brresearchgate.net.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for isolating this compound from complex mixtures produced by Trichoderma species and for assessing its purity capes.gov.brrsc.orgresearchgate.netplos.orgresearchgate.netnih.govdss.go.th. Reversed-phase HPLC is commonly employed, utilizing different solvent gradients to achieve separation based on the hydrophobicity of the peptides. The purity of the isolated compound is typically verified by analytical HPLC, ensuring that subsequent structural analysis is performed on a well-defined sample.

Stereochemical Assignment Methodologies

Determining the absolute configuration of chiral amino acid residues within this compound is critical for a complete structural understanding. Methodologies such as the Marfey's method and the Gibbs-Marfey reagent (GITC) method are commonly used for this purpose nih.gov. These methods involve derivatizing the amino acid hydrolysate of the peptide with a chiral reagent, which results in diastereomers that can be separated and identified by HPLC, allowing for the assignment of the L or D configuration to each chiral amino acid residue.

Mechanistic Investigations of Trichosporin B Iiid S Biological Activities

Cellular and Subcellular Modulatory Effects

Regulation of Neurotransmitter Secretion Pathways

Trichosporin B-iii has been shown to induce the secretion of catecholamines from cultured bovine adrenal chromaffin cells. Studies indicate that incubation with Trichosporin B-iii in concentrations ranging from 3 to 20 µM leads to an increase in catecholamine secretion. Crucially, the secretion induced by lower concentrations of Trichosporin B-iii (3 and 5 µM) is entirely dependent on the presence of external calcium ions. However, at higher concentrations (10 and 20 µM), the secretion becomes partially independent of external calcium. This suggests a dual mechanism of action, with calcium-dependent pathways being primary at lower doses. nih.gov

Ion Channel Activation and Membrane Dynamics

Research indicates that Trichosporin B-iii promotes calcium (Ca2+) influx into cells. The precise mechanism by which this influx occurs is under investigation, with evidence suggesting two potential pathways. Trichosporin B-iii may activate endogenous voltage-dependent calcium channels within the cell membrane, or it may directly form new channels within the membrane itself, facilitating Ca2+ entry. Support for the involvement of calcium channels comes from experiments where the inhibition of Trichosporin B-iii-induced secretion by diltiazem (B1670644) (a known calcium channel blocker) was reversed by increasing the external calcium concentration. nih.gov

Concurrently with promoting Ca2+ influx, Trichosporin B-iii has been observed to increase intracellular free Ca2+ concentrations. The temporal profiles of catecholamine secretion, 45Ca2+ influx, and the rise in intracellular free Ca2+ concentration induced by Trichosporin B-iii exhibit striking similarities. This suggests a coordinated cellular response where the modulation of calcium levels is a key event linking the peptide's action to catecholamine release. nih.gov

Table 1: Lactate (B86563) Dehydrogenase (LDH) Release by Adrenal Chromaffin Cells in Response to Trichosporin B-III

| Trichosporin B-III Concentration | Lactate Dehydrogenase (LDH) Release |

| 5 µM | No increase |

| 10 µM | Increased |

Distinction between Calcium-Dependent and Calcium-Independent Secretion Pathways

Broader Spectrum of Biological Activities of the Trichosporin B Series

The Trichosporin B series, to which Trichosporin B-iiid belongs, encompasses a range of peptide antibiotics with diverse biological effects. Investigations into these compounds reveal their potential as antimicrobial agents and their capacity to interact with biological systems at a molecular level.

Antitrypanosomal Properties and Membrane Interactions

Members of the Trichosporin B series have demonstrated antitrypanosomal activity, targeting protozoan parasites responsible for diseases like African trypanosomiasis. Specifically, Trichosporin B-VIIa and Trichosporin B-VIIb, isolated from Trichoderma polysporum, have shown inhibitory activity against Trypanosoma brucei researchgate.netresearchgate.net. Trichosporin B-VIIa exhibited a potent in vitro antitrypanosomal activity with an IC₅₀ value of 0.92 µg/mL, while Trichosporin B-VIIb displayed moderate activity with an IC₅₀ of 6.10 µg/mL researchgate.netresearchgate.net. These findings suggest that compounds within the Trichosporin B family may possess efficacy against trypanosomes, with their mechanism likely involving interactions with the parasite's membrane researchgate.net. Related peptaibiotics are known to uncouple oxidative phosphorylation and form ion channels in lipid bilayer membranes, which are proposed mechanisms that could contribute to their antitrypanosomal effects researchgate.net. Although direct antitrypanosomal data for this compound itself is not extensively detailed, its structural relationship to active analogs implies a potential for similar activities.

Other Reported Antimicrobial or Biological Activities of Related Peptaibiotics

Peptaibiotics, as a class, are recognized for their broad spectrum of biological activities, extending beyond antitrypanosomal effects. These linear or cyclic peptide antibiotics, characterized by the presence of α-aminoisobutyric acid (Aib) and often other non-proteinogenic amino acids, are produced by various fungi, notably within the genus Trichoderma nih.govresearchgate.netuni-giessen.deuni-giessen.de. Their multifaceted bioactivities include:

Antibacterial Activity: Peptaibiotics frequently exhibit activity against both Gram-positive and Gram-negative bacteria, with Gram-positive bacteria often showing greater sensitivity nih.govpsu.edu.

Antifungal Activity: Numerous peptaibiotics have demonstrated potent antifungal properties, targeting various pathogenic fungi nih.govresearchgate.netuni-giessen.deuni-giessen.depsu.eduasm.org.

Antiviral and Antiparasitic Activities: Some peptaibiotics have shown efficacy against viruses and parasites, including protozoa like Plasmodium and Trypanosoma uni-giessen.deuni-giessen.depsu.edu.

Other Activities: Additionally, peptaibiotics have been reported to possess insecticidal, neuroleptic, and immunosuppressive properties, and can inhibit mitochondrial ATPase and uncouple oxidative phosphorylation researchgate.netuni-giessen.deuni-giessen.de.

The primary mode of action for many peptaibiotics is believed to involve their amphipathic nature, enabling them to interact with and disrupt cell membranes, often by forming pores or altering membrane integrity researchgate.netresearchgate.netuni-giessen.depsu.edu. These diverse activities highlight the potential therapeutic relevance of compounds like this compound.

Future Directions and Academic Research Perspectives on Trichosporin B Iiid

Synthetic and Semisynthetic Approaches for Analog Generation

The generation of Trichosporin B-iiid analogs through synthetic and semisynthetic methodologies is a pivotal area for future research, aimed at enhancing its therapeutic index and exploring structure-activity relationships. A primary focus will be on the total synthesis of the natural product to confirm its structure and provide a platform for analog development. Subsequent efforts will likely involve the substitution of specific amino acid residues to probe their roles in biological activity and stability. For instance, replacing non-proteinogenic amino acids with their proteinogenic counterparts could simplify synthesis and potentially modulate activity.

Furthermore, modifications to the peptide backbone, such as N-methylation or the introduction of peptidomimetic moieties, could be explored to increase resistance to proteolytic degradation. The synthesis of a focused library of analogs will be instrumental in identifying derivatives with improved potency, reduced toxicity, and more favorable pharmacokinetic profiles.

Table 1: Potential Synthetic and Semisynthetic Modifications of this compound

| Modification Strategy | Objective | Potential Outcome |

| Amino Acid Substitution | Elucidate structure-activity relationships | Analogs with enhanced potency or selectivity |

| N-methylation of Backbone | Increase proteolytic stability | Improved in vivo efficacy |

| Acylation/Alkylation of Termini | Modulate lipophilicity and cell permeability | Enhanced bioavailability |

| Introduction of Peptidomimetics | Improve conformational stability and bioactivity | Novel analogs with unique therapeutic properties |

Exploration of Novel Biomedical and Biotechnological Applications

While the primary bioactivity of many peptaibiotics is antimicrobial, future research should broaden the scope of applications for this compound. A key area of investigation will be its potential as an anticancer agent. Many peptaibiotics induce apoptosis in cancer cell lines, and evaluating this compound against a panel of human cancer cells could unveil novel therapeutic opportunities.

In the realm of biotechnology, its properties as a biosurfactant could be explored for applications in bioremediation, particularly in the dispersal of oil spills and the removal of heavy metals from contaminated environments. Furthermore, its potential role in drug delivery systems, such as in the formation of nanoparticles or as a permeation enhancer, warrants investigation.

Table 2: Potential Biomedical and Biotechnological Applications of this compound

| Application Area | Specific Focus | Potential Impact |

| Biomedical | Anticancer activity against various cell lines | Development of new chemotherapeutic agents |

| Antiviral and antiparasitic screening | Broadening the spectrum of infectious disease targets | |

| Biotechnological | Biosurfactant for bioremediation | Environmentally friendly solutions for pollution |

| Component of drug delivery systems | Improved efficacy of existing pharmaceuticals |

Elucidation of Ecological Roles and Fungal Interactions

Understanding the natural function of this compound in its producing organism, such as Trichoderma polysporum or Hypocrea pulvinata, is crucial for a holistic comprehension of its biology. nih.gov Future research should focus on its role in microbial competition and antagonism. It is hypothesized that this compound may act as a chemical defense mechanism, inhibiting the growth of competing fungi and bacteria in its ecological niche.

Investigating its impact on plant-fungal interactions is another promising avenue. Some Trichoderma species are well-known biocontrol agents that protect plants from pathogens. Elucidating whether this compound contributes to this protective effect could lead to its development as a biofungicide in agriculture.

Advanced Biotechnological Production and Strain Engineering

To facilitate extensive research and potential commercialization, the development of efficient and scalable production methods for this compound is essential. A critical first step is the optimization of fermentation conditions for the native producing strain, including media composition, pH, temperature, and aeration.

Genetic and metabolic engineering of the producing fungus holds significant promise for enhancing yields. This could involve the overexpression of key biosynthetic genes, the deletion of competing metabolic pathways, and the optimization of precursor supply. The development of a heterologous expression system in a well-characterized host, such as Aspergillus oryzae or Saccharomyces cerevisiae, could also provide a more controlled and potentially higher-yielding production platform.

Application of Systems Biology and Omics Approaches for Comprehensive Understanding

A systems biology approach, integrating various "omics" technologies, will be instrumental in gaining a comprehensive understanding of this compound. cornell.edu Genomics will be essential for identifying and characterizing the non-ribosomal peptide synthetase (NRPS) gene cluster responsible for its biosynthesis. nih.gov Transcriptomics can then be used to study the regulation of this gene cluster under different environmental conditions.

Proteomics will allow for the identification and quantification of the enzymes involved in its biosynthesis and any post-translational modifications. Finally, metabolomics can be employed to analyze the broader metabolic impact of this compound production on the host organism and to identify potential pathway bottlenecks for targeted engineering. The integration of these multi-omics datasets will provide a holistic view of the biology of this fascinating compound. researchgate.net

Q & A

Q. How should researchers address limitations in this compound’s translational potential when publishing preclinical data?

- Methodological Answer : Explicitly discuss pharmacokinetic gaps (e.g., serum stability, renal clearance) and species-specific efficacy (e.g., murine vs. human immune responses). Use the STREGA guidelines for reporting genetic association studies or the ARRIVE checklist for animal research to ensure transparency. Propose follow-up studies (e.g., PEGylation for half-life extension) .

Q. What interdisciplinary approaches can elucidate this compound’s ecological role in its native microbial community?

- Methodological Answer : Combine metagenomics (shotgun sequencing of soil samples) with metabolomics (LC-MS/MS) to map biosynthetic gene clusters and secondary metabolite profiles. Spatial transcriptomics (e.g., GeoMx) can localize this compound production in microbial biofilms. Validate ecological hypotheses via microcosm experiments with gene-knockout strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.